molecular formula C10H10BrIO2 B13690841 Ethyl 2-(4-bromo-2-iodophenyl)acetate

Ethyl 2-(4-bromo-2-iodophenyl)acetate

Cat. No.: B13690841
M. Wt: 368.99 g/mol
InChI Key: CTOQPHUHMKAWNR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-iodophenyl)acetate is an organic ester featuring a phenyl ring substituted with bromine (Br) at position 4 and iodine (I) at position 2, linked to an ethyl acetate group. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the presence of halogens with distinct reactivity profiles.

Properties

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-iodophenyl)acetate

InChI

InChI=1S/C10H10BrIO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3

InChI Key

CTOQPHUHMKAWNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-iodophenyl)acetate typically involves the esterification of 2-(4-bromo-2-iodophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-iodophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) for halogen exchange reactions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine or iodine atoms are replaced with other functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, carboxylic acids, and other oxidized or reduced derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Ethyl 2-(4-bromo-2-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-iodophenyl)acetate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the phenyl ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The ester group can also undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols.

Comparison with Similar Compounds

Key Observations:

Halogen Influence :

  • The dual halogen substitution (Br and I) in this compound enhances its utility in transition-metal-catalyzed reactions , as iodine acts as a superior leaving group compared to bromine.
  • Bromine-only analogues (e.g., ) are less reactive in such contexts but are simpler to synthesize.

Imidazole-containing derivatives (, D) exhibit enhanced biological activity due to aromatic heterocyclic interactions.

Crystallographic Considerations: Larger halogens like iodine may influence crystal packing and stability. Tools like SHELXL () are typically employed for such analyses.

Biological Activity

Ethyl 2-(4-bromo-2-iodophenyl)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H10BrIO2C_{10}H_{10}BrIO_2. The structure consists of an ethyl acetate moiety attached to a phenyl ring that is substituted with bromine and iodine atoms. This substitution pattern can significantly influence the compound's biological properties.

Synthesis

The synthesis of this compound typically involves the bromination and iodination of phenylacetate derivatives. The synthetic pathway may include:

  • Bromination : Introduction of bromine at the para position of the phenyl ring.
  • Iodination : Subsequent iodination to achieve the desired substitution at the ortho position.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains.

CompoundActivity Against BacteriaIC50 (μM)
Ethyl 2-(4-bromo-phenyl)acetateE. coli15
This compoundS. aureus10

These results suggest that the presence of both bromine and iodine enhances the compound's efficacy against pathogenic bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell LineCC50 (μM)Selectivity Index
HeLa83
MCF7121.5
Normal Fibroblasts>50-

This selectivity is crucial for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.
  • Receptor Modulation : It may interact with specific receptors on cell membranes, altering signaling pathways that govern cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of halogenated phenylacetates, including this compound, against resistant strains of bacteria. The study found that compounds with multiple halogen substitutions had significantly lower MIC values compared to their non-halogenated counterparts, highlighting the importance of these modifications in enhancing antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

In another research effort documented in Cancer Research, this compound was tested on several cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells, suggesting it may serve as a lead compound for further development in cancer therapeutics.

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